(2Z)-2-[(4-fluorophenyl)methylidene]-6-methoxy-4-methyl-2,3-dihydro-1-benzofuran-3-one
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Overview
Description
(2Z)-2-[(4-fluorophenyl)methylidene]-6-methoxy-4-methyl-2,3-dihydro-1-benzofuran-3-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a benzofuran core with a fluorobenzylidene substituent, making it an interesting subject for studies in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(4-fluorophenyl)methylidene]-6-methoxy-4-methyl-2,3-dihydro-1-benzofuran-3-one typically involves the condensation of 4-fluorobenzaldehyde with 6-methoxy-4-methylbenzofuran-3(2H)-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(4-fluorophenyl)methylidene]-6-methoxy-4-methyl-2,3-dihydro-1-benzofuran-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorobenzylidene group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
(2Z)-2-[(4-fluorophenyl)methylidene]-6-methoxy-4-methyl-2,3-dihydro-1-benzofuran-3-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It may be used in studies investigating the interaction of small molecules with biological targets, such as enzymes or receptors.
Industry: It can be utilized in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.
Mechanism of Action
The mechanism of action of (2Z)-2-[(4-fluorophenyl)methylidene]-6-methoxy-4-methyl-2,3-dihydro-1-benzofuran-3-one involves its interaction with molecular targets, such as enzymes or receptors, through various pathways. The fluorobenzylidene group can participate in hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluorobenzylidene)aniline
- 4-chloro-N-(4-fluorobenzylidene)aniline
- 3,4-dimethyl-N-(4-fluorobenzylidene)aniline
Uniqueness
(2Z)-2-[(4-fluorophenyl)methylidene]-6-methoxy-4-methyl-2,3-dihydro-1-benzofuran-3-one is unique due to its benzofuran core, which imparts distinct chemical and physical properties compared to other similar compounds
Properties
IUPAC Name |
(2Z)-2-[(4-fluorophenyl)methylidene]-6-methoxy-4-methyl-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FO3/c1-10-7-13(20-2)9-14-16(10)17(19)15(21-14)8-11-3-5-12(18)6-4-11/h3-9H,1-2H3/b15-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUKLLJDUPJFFNX-NVNXTCNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)C(=CC3=CC=C(C=C3)F)O2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC2=C1C(=O)/C(=C/C3=CC=C(C=C3)F)/O2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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